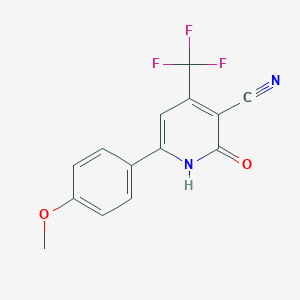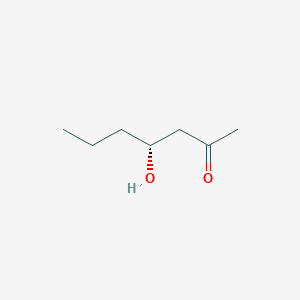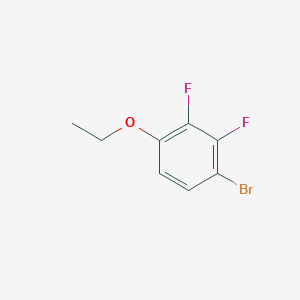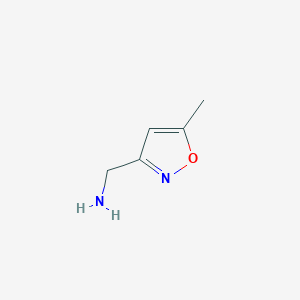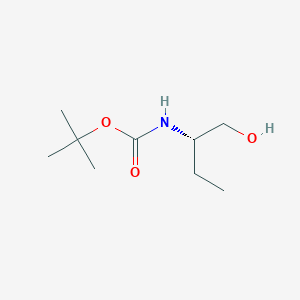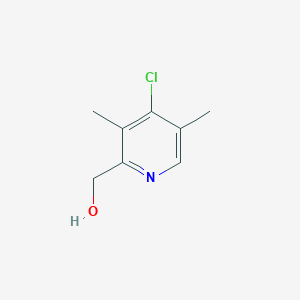
(4-氯-3,5-二甲基吡啶-2-基)甲醇
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves the condensation of specific moieties under controlled conditions. In the case of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, the process entailed the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride. This reaction was carried out in methylene dichloride, using triethylamine as the base. The successful synthesis of this compound demonstrates the utility of such condensation reactions in creating sulfonated aromatic compounds with potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The crystallographic analysis of the synthesized compound revealed that it crystallizes in the monoclinic space group P2(1)/c. The precise cell parameters were measured, and the piperidine ring was found to adopt a chair conformation. The geometry around the sulfur atom was noted to be a distorted tetrahedron, which is a common feature in sulfonated compounds. This detailed structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, the synthesis and structural characterization of related compounds suggest that such molecules could participate in a variety of chemical transformations. These could include further functionalization of the aromatic ring, substitution reactions at the sulfonate group, or reactions involving the methanol moiety. The reactivity of such compounds would be influenced by the electronic and steric effects of the substituents present on the aromatic ring and the overall molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. For instance, the crystallographic data provides insights into the compound's solid-state arrangement, which can influence its melting point, solubility, and other physical properties. The presence of hydrogen bonding, as observed in related compounds, can affect the boiling point and water solubility. The electronic properties of the aromatic rings and the polarizability of the sulfonate group would also impact the compound's chemical behavior, such as its reactivity and interactions with other molecules .
科学研究应用
变压器绝缘纸老化的化学标记甲醇已被确定为评估电力变压器固体绝缘状况的化学标记。对浸油绝缘纸进行实验室热老化试验表明甲醇的存在,这导致其应用于监测变压器矿物油中的纤维素绝缘老化。公用事业单位已成功将甲醇用于现场测量,证实了其作为绝缘健康指标的有效性 (Jalbert et al., 2019)。
甲醇转化为二甲醚的非均相催化剂开发将甲醇转化为清洁燃料和化工原料的二甲醚 (DME) 的研究突出了各种催化剂的作用,包括 γ-Al2O3 和沸石。催化剂对于高效的 DME 生产至关重要,它影响反应的有效性和环境影响。研究探索了这些催化剂的合成、分析和改性,以优化转化过程 (Bateni & Able, 2018)。
甲烷氧化菌的生物技术应用甲烷氧化菌以甲烷为唯一碳源的细菌,提供了广泛的生物技术应用,包括单细胞蛋白、生物聚合物和生物燃料的生产。这些应用利用甲烷这种强效温室气体,将环境挑战转化为有价值的资源。甲烷氧化菌展示了可持续生物生产工艺的潜力 (Strong, Xie, & Clarke, 2015)。
甲醇合成及作为清洁燃料的应用甲醇合成,特别是从富含一氧化碳的气体合成,为清洁燃料生产提供了一条有前途的途径。它可以用作电厂的调峰燃料,为传统化石燃料提供可持续替代品。甲醇的清洁燃烧特性使其成为减少排放和迈向更可持续能源未来的有吸引力的选择 (Cybulski, 1994)。
安全和危害
属性
IUPAC Name |
(4-chloro-3,5-dimethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHUAFREIMBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430824 | |
| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethylpyridin-2-YL)methanol | |
CAS RN |
150054-50-5 | |
| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
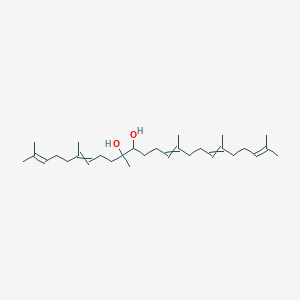
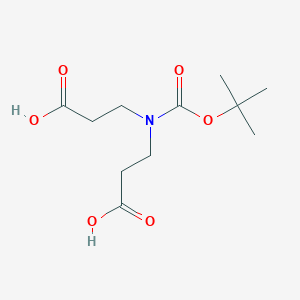
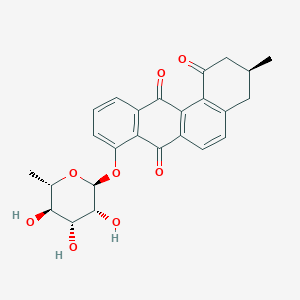


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
